molecular formula C3H4ClNO2 B14471133 1-Chloro-1-nitroprop-1-ene CAS No. 65514-05-8

1-Chloro-1-nitroprop-1-ene

Cat. No.: B14471133
CAS No.: 65514-05-8
M. Wt: 121.52 g/mol
InChI Key: SRSKPQQFRAZCJY-UHFFFAOYSA-N
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Description

1-Chloro-1-nitroprop-1-ene is an organic compound characterized by the presence of both a chloro and a nitro group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-nitroprop-1-ene can be synthesized through the reaction of 1-chloropropene with nitric acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-nitroprop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroalkenes.

    Reduction: Reduction of this compound typically yields amines or hydroxylamines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products:

    Oxidation: Nitroalkenes.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted nitropropenes.

Scientific Research Applications

1-Chloro-1-nitroprop-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-nitroprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the compound a strong electrophile. This property allows it to participate in various cycloaddition reactions, forming stable adducts with nucleophiles.

Comparison with Similar Compounds

  • 1-Chloro-1-nitroethene
  • 2-Nitroprop-1-ene
  • 3,3,3-Trichloro-1-nitroprop-1-ene

Comparison: 1-Chloro-1-nitroprop-1-ene is unique due to the presence of both a chloro and a nitro group on the same carbon atom, which imparts distinct reactivity compared to its analogs. For instance, 1-Chloro-1-nitroethene lacks the additional carbon, making it less sterically hindered and more reactive in certain reactions. Similarly, 2-Nitroprop-1-ene, with the nitro group on a different carbon, exhibits different electronic properties and reactivity patterns.

Properties

CAS No.

65514-05-8

Molecular Formula

C3H4ClNO2

Molecular Weight

121.52 g/mol

IUPAC Name

1-chloro-1-nitroprop-1-ene

InChI

InChI=1S/C3H4ClNO2/c1-2-3(4)5(6)7/h2H,1H3

InChI Key

SRSKPQQFRAZCJY-UHFFFAOYSA-N

Canonical SMILES

CC=C([N+](=O)[O-])Cl

Origin of Product

United States

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